

# FT895 Preclinical Toxicity Technical Support Center

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## Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of **FT895** in preclinical models.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **FT895**?

A1: **FT895** is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11). HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, thereby playing a crucial role in the epigenetic regulation of gene expression and other cellular processes. By selectively inhibiting HDAC11, **FT895** can modulate various signaling pathways involved in cancer, viral infections, and metabolic disorders.

Q2: Has the cytotoxicity of **FT895** been evaluated in vitro?

A2: Yes, in one study, **FT895** exhibited no cytotoxicity to HeLa cells, with a 50% cytotoxic concentration (CC50) greater than 100  $\mu$ M.<sup>[1]</sup>

Q3: What is the general safety profile of selective HDAC11 inhibitors like **FT895**?

A3: Selective HDAC11 inhibitors are anticipated to have a more favorable safety profile compared to pan-HDAC inhibitors.<sup>[2]</sup> This is supported by the observation that mice with a

genetic knockout of HDAC11 are viable and exhibit normal development, suggesting a good safety margin for targeting this specific HDAC isoform.[2]

Q4: Have any in vivo studies in preclinical models reported on the tolerability of **FT895**?

A4: Yes, several in vivo studies in mouse models have reported that **FT895** is well-tolerated at therapeutically effective doses. For instance, in a xenograft mouse model of malignant peripheral nerve sheath tumors, a combined treatment of cordycepin and **FT895** did not lead to a decrease in body weight, and hematological and biochemical profiles remained normal.[3] Similarly, studies in mice infected with Enterovirus 71 (EV71) and in metabolic studies have not reported adverse effects at the administered doses.[1][4]

## Troubleshooting Guide

This guide addresses potential issues that researchers might encounter during their preclinical experiments with **FT895**.

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpected Weight Loss or Reduced Food/Water Intake	Although not commonly reported with FT895 at therapeutic doses, high doses or prolonged treatment might affect general animal well-being.	<ul style="list-style-type: none"><li>- Ensure accurate dosing and proper formulation of FT895.</li><li>- Monitor animal body weight and food/water consumption daily.</li><li>- If significant weight loss is observed, consider reducing the dose or the frequency of administration.</li><li>- Include a vehicle-only control group to rule out effects of the formulation components.</li></ul>
Altered Immune Cell Counts or Function	HDAC11 is known to play a role in regulating immune responses. <a href="#">[1]</a>	<ul style="list-style-type: none"><li>- If your experimental endpoint involves immunological parameters, it is advisable to perform baseline and post-treatment complete blood counts (CBCs) with differentials.</li><li>- For in-depth analysis, consider flow cytometry of immune cell populations in relevant tissues (e.g., spleen, lymph nodes, tumor microenvironment).</li></ul>
No Apparent Efficacy at Previously Reported Doses	Suboptimal formulation, incorrect administration route, or differences in the animal model could lead to a lack of efficacy.	<ul style="list-style-type: none"><li>- Verify the solubility and stability of your FT895 formulation. Refer to the supplier's instructions for recommended solvents and storage conditions.</li><li>- Ensure the route of administration (e.g., intraperitoneal, intravenous) is appropriate for your experimental model and consistent with published studies.</li><li>- Consider that the</li></ul>

effective dose may vary between different animal strains, genders, and disease models. A dose-response study may be necessary to determine the optimal dose for your specific model.

## Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies involving **FT895**.

Table 1: In Vitro Cytotoxicity of **FT895**

Cell Line	Assay	50% Cytotoxic Concentration (CC50)	Reference
HeLa	CCK-8	> 100 $\mu$ M	<a href="#">[1]</a>

Table 2: In Vivo Dosing and Tolerability of **FT895** in Mouse Models

Animal Model	Mouse Strain	FT895 Dose	Route of Administration	Duration	Observed Tolerability	Reference
EV71 Infection	C57BL/6	50 mg/kg/day	Intraperitoneal (i.p.)	4 consecutive days	Well-tolerated, no adverse effects mentioned.	<a href="#">[1]</a>
Malignant Peripheral Nerve Sheath Tumor (Xenograft)	Nude	1 mg/kg	Not specified	Not specified	No decrease in body weight; normal blood cell counts and biochemistry.	<a href="#">[3]</a>
Metabolic Study	C57BL/6J	Not specified	Intraperitoneal (i.p.)	5 days	Not specified	<a href="#">[4]</a>
Pharmacokinetics	Balb/c nude	1 mg/kg	Intravenous (i.v.)	Single dose	Tolerable and safe in vivo.	<a href="#">[5]</a>
Pharmacokinetics	Balb/c nude	5 mg/kg	Intraperitoneal (i.p.)	Single dose	Tolerable and safe in vivo.	<a href="#">[5]</a>

## Experimental Protocols

Protocol 1: In Vivo Efficacy Study of **FT895** in an EV71 Infection Mouse Model[\[1\]](#)

- Animal Model: 2-week-old C57BL/6 mice.
- Infection: Intravenous injection of  $1 \times 10^6$  PFU of Gluc-EV71 per mouse.

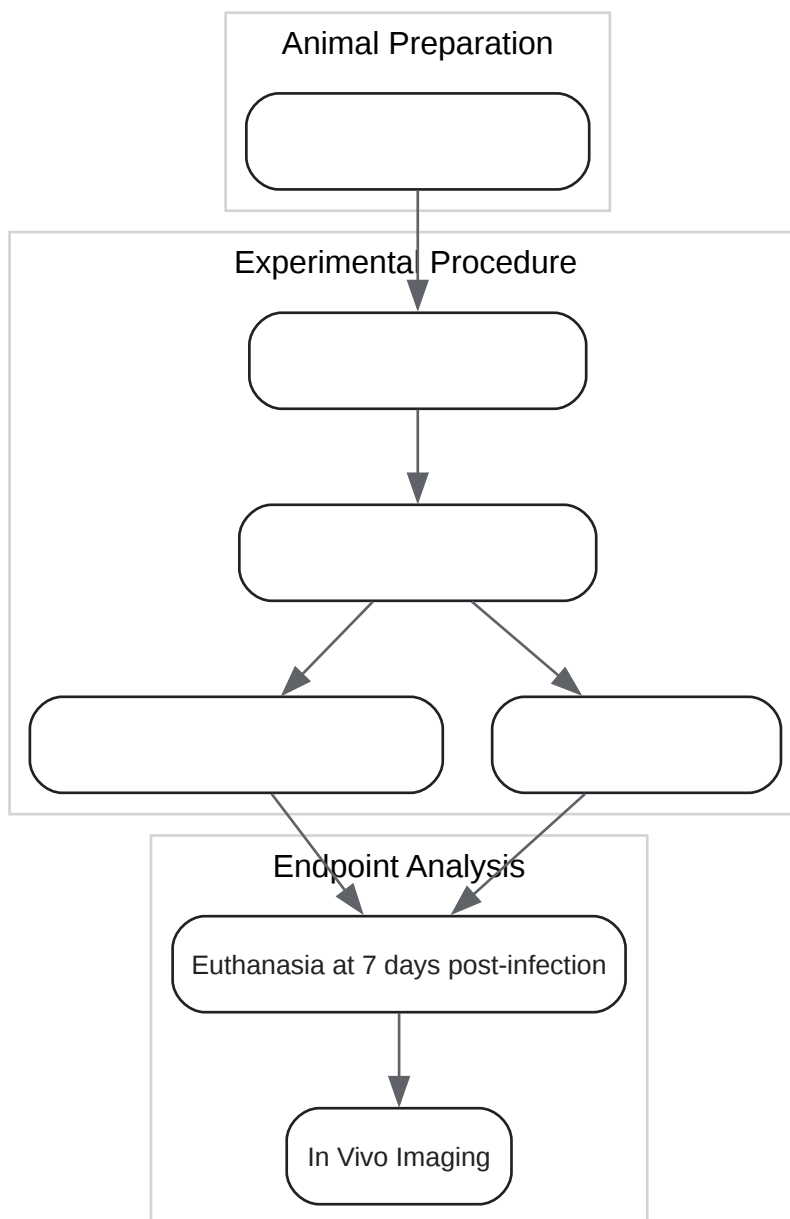
- Treatment Groups:
  - **FT895** group (n=5): Intraperitoneal administration of **FT895** (50 mg/kg body weight) daily for 4 consecutive days, starting 2 hours post-infection.
  - Control group (n=5): Intraperitoneal administration of an equal volume of Phosphate Buffered Saline (PBS).
- Endpoint: Mice were euthanized at 7 days post-infection for in vivo imaging studies.

#### Protocol 2: Pharmacokinetic Study of **FT895** in Mice<sup>[6]</sup>

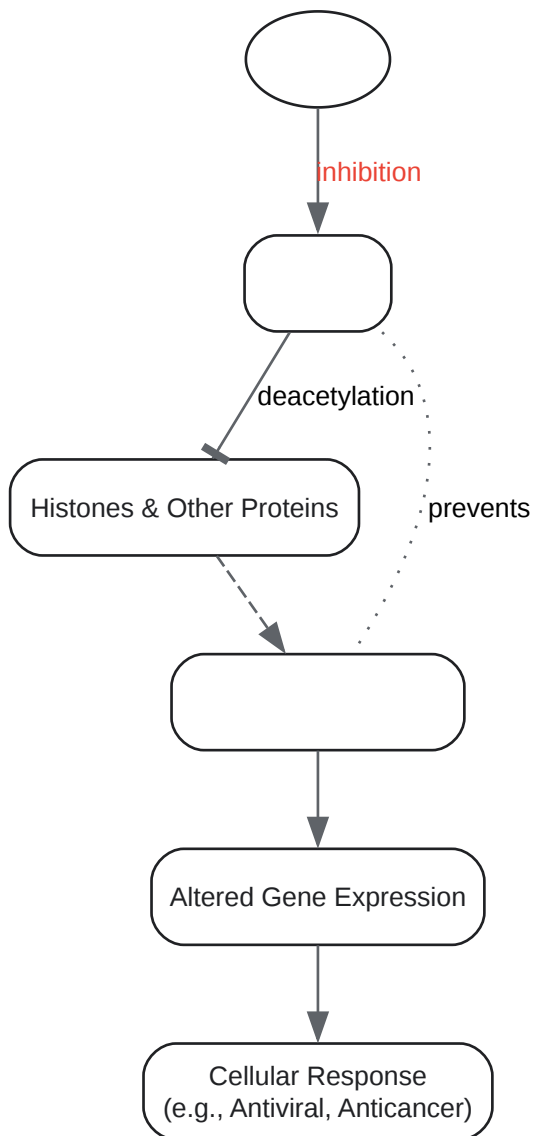
- Animal Model: Male Balb/c nude mice.
- Dosing:
  - Intravenous (i.v.) administration of **FT895** at 1 mg/kg.
  - Intraperitoneal (i.p.) administration of **FT895** at 5 mg/kg.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of **FT895** were determined to evaluate its pharmacokinetic properties.

## Visualizations

## Experimental Workflow for In Vivo Efficacy of FT895



## Simplified Signaling Pathway of FT895 Action

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